molecular formula C4H11N5S B1662428 2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide CAS No. 98021-17-1

2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide

Cat. No.: B1662428
CAS No.: 98021-17-1
M. Wt: 161.23 g/mol
InChI Key: GSYGTVNTZHFQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VUF 8430 involves the reaction of 2-guanidylethyl isothiourea with appropriate reagents under controlled conditions. The compound is typically synthesized in a laboratory setting, where precise reaction conditions such as temperature, pH, and solvent choice are maintained to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for VUF 8430 are not widely documented, the compound is generally produced in research laboratories and pharmaceutical companies specializing in histamine receptor agonists. The production process involves stringent quality control measures to ensure the compound’s efficacy and safety .

Chemical Reactions Analysis

Types of Reactions

VUF 8430 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving VUF 8430 include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of VUF 8430 depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .

Scientific Research Applications

VUF 8430 has a wide range of applications in scientific research, including:

    Chemistry: Used to study the chemical properties and reactions of histamine receptor agonists.

    Biology: Employed in research on histamine receptors and their role in various biological processes, including immune response and inflammation.

    Medicine: Investigated for its potential therapeutic applications in conditions involving histamine receptors, such as allergies and inflammatory diseases.

    Industry: Utilized in the development of new pharmaceuticals targeting histamine receptors .

Mechanism of Action

VUF 8430 exerts its effects by binding to the histamine H4 receptor, a G protein-coupled receptor involved in the regulation of immune responses. Upon binding, VUF 8430 activates the receptor, leading to a cascade of intracellular signaling events that modulate various physiological processes. The compound’s high selectivity for the H4 receptor makes it a valuable tool for studying the specific functions of this receptor in different biological contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of VUF 8430

VUF 8430 is unique due to its high selectivity and potency for the histamine H4 receptor. This specificity allows researchers to study the precise role of the H4 receptor without interference from other histamine receptor subtypes. Additionally, VUF 8430’s chemical structure provides insights into the design of new histamine receptor agonists with improved selectivity and efficacy .

Properties

IUPAC Name

2-(diaminomethylideneamino)ethyl carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N5S/c5-3(6)9-1-2-10-4(7)8/h1-2H2,(H3,7,8)(H4,5,6,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYGTVNTZHFQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(=N)N)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027209
Record name S-(2-guanidylethyl)isothiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98021-17-1
Record name 2-[(Aminoiminomethyl)amino]ethyl carbamimidothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98021-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(2-guanidylethyl)isothiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098021171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-guanidylethyl)isothiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VUF-8430
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL2Z3NH23V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide
Reactant of Route 2
Reactant of Route 2
2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide
Reactant of Route 3
2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide
Reactant of Route 4
Reactant of Route 4
2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide
Reactant of Route 5
2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide
Reactant of Route 6
2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.